

## Investigating Ceralasertib Formate in ARID1A Mutant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ceralasertib formate |           |
| Cat. No.:            | B15293697            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene, a key component of the SWI/SNF chromatin remodeling complex, are prevalent across a spectrum of human cancers and are often associated with aggressive disease. The loss of ARID1A function creates a dependency on alternative DNA damage response (DDR) pathways, presenting a therapeutic vulnerability. Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising therapeutic agent that exploits this dependency. This technical guide provides an in-depth overview of the preclinical rationale and clinical investigation of **ceralasertib formate** in ARID1A mutant cancers. We detail the underlying molecular mechanisms, summarize key quantitative data from preclinical and clinical studies, provide comprehensive experimental protocols for relevant assays, and present visual representations of the core signaling pathways and experimental workflows.

## Introduction: The Synthetic Lethal Relationship between ARID1A Deficiency and ATR Inhibition

ARID1A plays a crucial role in maintaining genomic stability through its involvement in DNA double-strand break (DSB) repair. Specifically, ARID1A is recruited to DSBs and facilitates the activation of the ATR kinase, a central regulator of the DDR pathway. In ARID1A-deficient



cancer cells, the ATR-mediated checkpoint is impaired, leading to an increased reliance on this pathway for survival amidst elevated replication stress.

This dependency creates a synthetic lethal interaction, where the inhibition of ATR in ARID1A-deficient cells leads to catastrophic genomic instability and subsequent cell death.

**Ceralasertib formate**, by targeting ATR, selectively eliminates these vulnerable cancer cells while sparing normal cells with functional ARID1A. Preclinical and clinical studies have demonstrated the potential of this targeted therapeutic strategy.[1][2]

### **Ceralasertib Formate: Chemical Properties**

Ceralasertib formate is the salt form of the active ATR inhibitor, ceralasertib.

| Property         | Value        |
|------------------|--------------|
| Chemical Formula | C21H26N6O4S  |
| Molecular Weight | 458.54 g/mol |

# Preclinical Data In Vitro Sensitivity of ARID1A Mutant Cell Lines to ATR Inhibitors

Studies have demonstrated that cancer cell lines harboring ARID1A mutations exhibit increased sensitivity to ATR inhibitors compared to their wild-type counterparts.



| Cell Line | Cancer Type             | ARID1A Status | ATR Inhibitor | IC50 (nM)    |
|-----------|-------------------------|---------------|---------------|--------------|
| RKO       | Colorectal<br>Carcinoma | Mutant        | VE822         | 19.83 ± 7.83 |
| SW48      | Colorectal<br>Carcinoma | Mutant        | VE822         | ~20          |
| LS180     | Colorectal<br>Carcinoma | Mutant        | VE822         | ~20          |
| HCT15     | Colorectal<br>Carcinoma | Wild-Type     | VE822         | 98.8 ± 45.4  |
| HCT116    | Colorectal<br>Carcinoma | Wild-Type     | VE822         | ~88          |
| Colo320DM | Colorectal<br>Carcinoma | Wild-Type     | VE822         | ~88          |

Note: IC50 values for VE822 are presented as a relevant example of an ATR inhibitor, as specific Ceralasertib IC50 values for a wide range of ARID1A mutant vs. wild-type cell lines were not available in the searched literature. VE822 and Ceralasertib target the same ATR kinase.[3]

#### In Vivo Efficacy in ARID1A-Deficient Xenograft Models

Preclinical studies using xenograft models have shown the anti-tumor activity of ceralasertib in ARID1A-deficient tumors.[4] While a specific detailed protocol for a Ceralasertib in ARID1A-deficient xenograft model was not found in the search results, a general protocol is provided in the experimental protocols section.

#### Clinical Data: The ATARI and PATRIOT Trials

Two key clinical trials have investigated the efficacy of ceralasertib in patients with ARID1A-mutant tumors: the Phase II ATARI trial (NCT04065269) focusing on gynecological cancers, and the Phase I PATRIOT trial (NCT02223923) in advanced solid tumors.

#### **ATARI Trial (NCT04065269)**



This ongoing Phase II trial is assessing ceralasertib alone or in combination with olaparib or durvalumab in patients with relapsed gynecological cancers, stratified by ARID1A status.[5][6] [7][8][9]

Patient Demographics and Baseline Characteristics (Clear Cell Carcinoma Cohorts)[10]

| Characteristic                | Cohort 1A (ARID1A Loss,<br>Ceralasertib Monotherapy) | Cohort 2 (ARID1A Intact,<br>Ceralasertib + Olaparib) |
|-------------------------------|------------------------------------------------------|------------------------------------------------------|
| Number of Evaluable Patients  | 29                                                   | 29                                                   |
| Median Age (years)            | 56                                                   | 60                                                   |
| Ovarian Cancer (%)            | 90                                                   | 79                                                   |
| Endometrial Cancer (%)        | 10                                                   | 21                                                   |
| Median Prior Lines of Therapy | 2                                                    | 1                                                    |

Efficacy Results (Clear Cell Carcinoma Cohorts)[10]

| Endpoint                                  | Cohort 1A (ARID1A Loss) | Cohort 2 (ARID1A Intact) |
|-------------------------------------------|-------------------------|--------------------------|
| Objective Response Rate (ORR)             | 14%                     | 14%                      |
| Median Duration of Response (DOR)         | 24 weeks                | 8 weeks                  |
| Disease Control Rate (DCR) at ≥16 weeks   | 41%                     | 38%                      |
| Median Progression-Free<br>Survival (PFS) | 3.5 months              | 3.5 months               |
| Median Overall Survival (OS)              | 9.8 months              | 12.4 months              |

Non-Clear Cell Basket Cohort (Cohort 3, Ceralasertib + Olaparib)[10]



| Endpoint                                    | Value    |
|---------------------------------------------|----------|
| Objective Response Rate (ORR)               | 21%      |
| Median Duration of Response (DOR)           | 41 weeks |
| Progression-Free Survival (PFS) at 16 weeks | 54%      |

#### PATRIOT Trial (NCT02223923)

This Phase I study evaluated the safety and efficacy of ceralasertib monotherapy in patients with advanced solid tumors.[1][11][12][13][14]

Patient Demographics and Outcomes[2][3][15]

| Characteristic                   | Value                                        |
|----------------------------------|----------------------------------------------|
| Number of Patients               | 67                                           |
| Recommended Phase 2 Dose         | 160 mg twice daily (2 weeks on, 2 weeks off) |
| Confirmed Partial Responses (PR) | 5 (8%)                                       |
| Stable Disease (SD)              | 34 (52%)                                     |
| Progressive Disease (PD)         | 27 (41%)                                     |

Durable responses were observed in patients with tumors harboring ARID1A loss and other DNA damage response defects.[3][12][15][16] One notable case was a patient with clear cell ovarian carcinoma with an ARID1A mutation who had a durable response lasting over 251 weeks.[15][17]

# Signaling Pathways and Experimental Workflows ATR-CHK1 Signaling Pathway in ARID1A Deficient Cancers





Click to download full resolution via product page

Caption: ATR-CHK1 signaling in ARID1A proficient vs. deficient cells.

## General Experimental Workflow for Investigating Ceralasertib





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. JCI Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation [jci.org]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]



- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Trial: NCT04065269 My Cancer Genome [mycancergenome.org]
- 7. ATr Inhibitor in Combination With Olaparib/Durvalumab (MEDI4736) in Gynaecological Cancers With ARId1A Loss or no Loss [clin.larvol.com]
- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. Tumor control and immune activation through palliative irradiation and ATR inhibition, PATRIOT Part C: a phase lb trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Ceralasertib Formate in ARID1A Mutant Cancers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293697#investigating-ceralasertib-formate-in-arid1a-mutant-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com